molecular formula C19H16INO4 B6014983 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B6014983
M. Wt: 449.2 g/mol
InChI Key: QSZXORBRUJOSHP-DHDCSXOGSA-N
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Description

4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMBO is a heterocyclic compound with an oxazole ring and a substituted benzylidene moiety.

Mechanism of Action

The exact mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth, differentiation, and survival. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells against oxidative stress. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can be easily modified to generate analogs with improved properties. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one. One potential application of this compound is in the treatment of cancer, where it could be used as a chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing treatments. This compound could also be used in the development of neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its properties for various applications.

Synthesis Methods

4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 3-iodoaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the intermediate Schiff base. The Schiff base is then cyclized with chloroacetic acid to form the oxazole ring, which is subsequently oxidized to form this compound. The synthesis of this compound has been optimized to increase its yield and purity.

Scientific Research Applications

4-(3-ethoxy-4-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.

properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO4/c1-3-24-17-10-12(7-8-16(17)23-2)9-15-19(22)25-18(21-15)13-5-4-6-14(20)11-13/h4-11H,3H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZXORBRUJOSHP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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